Sabarubicin hydrochloride
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Overview
Description
Preparation Methods
MEN-10755 is synthesized through a series of chemical reactions involving the elongation and variation of the carbohydrate moiety. The synthetic routes and reaction conditions are based on structure-activity studies of anthracycline disaccharides . The industrial production methods involve the optimization of these synthetic routes to ensure high yield and purity of the compound .
Chemical Reactions Analysis
MEN-10755 undergoes various chemical reactions, including:
Oxidation: MEN-10755 can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: MEN-10755 can undergo substitution reactions with various reagents to form different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MEN-10755 has a wide range of scientific research applications, including:
Chemistry: MEN-10755 is used in the study of anthracycline disaccharides and their structure-activity relationships.
Biology: The compound is used in biological studies to understand its effects on different cell lines and its potential as an antitumour agent.
Industry: MEN-10755 is used in the pharmaceutical industry for the development of new anticancer drugs.
Mechanism of Action
Comparison with Similar Compounds
MEN-10755 is compared with other anthracycline analogues, such as doxorubicin and epirubicin. The unique features of MEN-10755 include its higher antitumour activity, especially in doxorubicin-resistant xenografts, and its improved pharmacokinetic properties, such as a shorter terminal half-life and lower total plasma clearance . Similar compounds include:
Doxorubicin: A widely used anthracycline antibiotic with antitumour activity.
Epirubicin: An anthracycline analogue with similar uses to doxorubicin but with different pharmacokinetic properties.
MEN-10755 stands out due to its unique disaccharide structure and its enhanced efficacy in preclinical models .
Properties
CAS No. |
169317-77-5 |
---|---|
Molecular Formula |
C32H38ClNO13 |
Molecular Weight |
680.1 g/mol |
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C32H37NO13.ClH/c1-12-26(37)17(33)7-21(43-12)46-31-13(2)44-22(8-18(31)35)45-19-10-32(42,20(36)11-34)9-16-23(19)30(41)25-24(29(16)40)27(38)14-5-3-4-6-15(14)28(25)39;/h3-6,12-13,17-19,21-22,26,31,34-35,37,40-42H,7-11,33H2,1-2H3;1H/t12-,13-,17-,18-,19-,21-,22-,26+,31+,32-;/m0./s1 |
InChI Key |
BSRQHWFOFMAZRL-BODGVHBXSA-N |
SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=CC=CC=C6C5=O)O)(C(=O)CO)O)C)N)O.Cl |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@@H]2O)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=CC=CC=C6C5=O)O)(C(=O)CO)O)C)N)O.Cl |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=CC=CC=C6C5=O)O)(C(=O)CO)O)C)N)O.Cl |
Synonyms |
4-demethoxy-7-O-(2,6-dideoxy-4-O-(2,3,6-trideoxy-3-amino-alpha-L-lyxo-hexopyranosyl)-alpha-L-lyxo-hexopyranosyl)-adriamycinone MEN 10755 MEN-10755 sabarubicin |
Origin of Product |
United States |
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